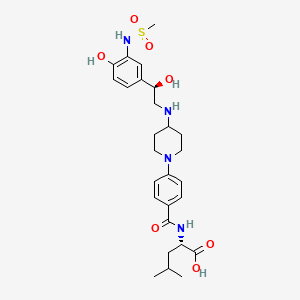

beta3-AR agonist 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H38N4O7S |

|---|---|

Molecular Weight |

562.7 g/mol |

IUPAC Name |

(2S)-2-[[4-[4-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]piperidin-1-yl]benzoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C27H38N4O7S/c1-17(2)14-23(27(35)36)29-26(34)18-4-7-21(8-5-18)31-12-10-20(11-13-31)28-16-25(33)19-6-9-24(32)22(15-19)30-39(3,37)38/h4-9,15,17,20,23,25,28,30,32-33H,10-14,16H2,1-3H3,(H,29,34)(H,35,36)/t23-,25-/m0/s1 |

InChI Key |

UCLMKQWLGHPTKX-ZCYQVOJMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)N2CCC(CC2)NC[C@@H](C3=CC(=C(C=C3)O)NS(=O)(=O)C)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC=C(C=C1)N2CCC(CC2)NCC(C3=CC(=C(C=C3)O)NS(=O)(=O)C)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Beta3 Ar Agonists

β3-AR Structure and Ligand Recognition

The interaction between a β3-AR agonist and the receptor is a highly specific event governed by the intricate three-dimensional structure of the receptor protein. This section delves into the structural nuances of the β3-AR, from its amino acid sequence to the precise molecular interactions that facilitate ligand binding and activation.

Amino Acid Sequence Homology and Divergences

The human β3-AR is a 408-amino acid protein that shares a recognizable but distinct amino acid sequence with other β-adrenergic receptors. nih.gov It has approximately 51% and 46% sequence identity with the human β1- and β2-adrenergic receptors, respectively. nih.gov The highest degree of homology is found within the transmembrane domains, which are crucial for ligand binding and maintaining the receptor's structural integrity within the cell membrane. nih.gov Conversely, the most significant divergences are located in the C-terminal tail and the third intracellular loop. nih.gov This divergence in the C-terminus is particularly noteworthy as the β3-AR lacks the necessary sites for phosphorylation by protein kinase A (PKA) and β-adrenergic receptor kinase (βARK), rendering it resistant to the rapid agonist-induced desensitization commonly observed with β1- and β2-ARs. nih.govnih.gov

| Receptor Subtype | Number of Amino Acids | Sequence Identity with β3-AR |

|---|---|---|

| β1-AR | 477 | ~51% |

| β2-AR | 413 | ~46% |

| β3-AR | 408 | 100% |

Transmembrane Domains and Intracellular/Extracellular Loops

As a member of the G protein-coupled receptor (GPCR) superfamily, the β3-AR possesses the characteristic seven transmembrane (TM) domains. nih.gov These alpha-helical domains, rich in hydrophobic amino acids, span the cell membrane and are connected by three intracellular and three extracellular loops. nih.gov The transmembrane domains TM3, TM4, TM5, and TM6 are considered essential for ligand binding, forming a pocket within the membrane where agonists can dock. nih.gov In contrast, TM2 and TM7 are more critically involved in the subsequent activation of G proteins. nih.gov The extracellular loops contribute to ligand recognition and are connected by a crucial disulfide bond, while the intracellular loops are vital for coupling to and activating intracellular signaling partners like G proteins. nih.gov

Basic Structural Determinants of Agonist Activity

The chemical architecture of a molecule dictates its ability to act as a β3-AR agonist. A common structural feature of many β3-AR agonists is the 2-amino-1-phenylethan-1-ol backbone. documentsdelivered.com However, variations and substitutions on this basic structure are critical for conferring selectivity for the β3-AR over the β1- and β2-AR subtypes. documentsdelivered.com Key structural requirements for β3-AR selectivity have been identified through computational modeling. These include the presence of a negatively ionizable group that can interact with a β3-specific residue, a linker of a specific length (around 9-10 Å) between this group and the protonated amine, and a substituted aryl ring attached to the β-hydroxyl carbon. nih.govresearchgate.net

Molecular Interactions at the Ligand Binding Pocket

The binding of an agonist to the β3-AR is a dynamic process involving a series of specific, non-covalent interactions within the ligand-binding pocket. Visual inspection and molecular docking studies of selective β3-AR agonists reveal that they bind deep within this pocket. documentsdelivered.com The interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions. documentsdelivered.com

Key amino acid residues within the β3-AR binding pocket play a pivotal role in ligand recognition and binding. For instance, studies have identified Asp117, Ser208, Ser209, Ser212, Arg315, and Asn332 as important residues for agonist interaction. wikipedia.org The central hydroxyl group and the protonated amine of the agonist often form strong hydrogen bonds with residues in TM7 and TM3. documentsdelivered.com Specifically, a hydrogen bond between the protonated amine of the ligand and Tyr336 on TM7 is a consistent and important interaction for properly aligning the ligand within the pocket. documentsdelivered.com This alignment facilitates deeper hydrophobic interactions between the aromatic portions of the agonist and hydrophobic microdomains on TM3 and TM6. documentsdelivered.com

| Residue | Location | Type of Interaction |

|---|---|---|

| Asp117 | TM3 | Hydrogen Bonding |

| Ser208 | TM5 | Hydrogen Bonding |

| Ser209 | TM5 | Hydrogen Bonding |

| Ser212 | TM5 | Hydrogen Bonding |

| Arg315 | TM6 | Ionic Interaction |

| Asn332 | TM7 | Hydrogen Bonding |

| Tyr336 | TM7 | Hydrogen Bonding |

Agonist Binding Dynamics and Residence Time

The interaction between an agonist and its receptor is not a static event but a dynamic process characterized by association and dissociation rates. The concept of "residence time," which is the duration a drug remains bound to its target, is increasingly recognized as a critical determinant of its pharmacological effect. A longer residence time can lead to a more sustained biological response, even after the concentration of the drug in the surrounding environment has decreased.

Intracellular Signaling Pathways Activated by β3-AR Agonists

Upon agonist binding, the β3-AR undergoes a conformational change that enables it to activate intracellular signaling cascades. The β3-AR is notable for its ability to couple to multiple G proteins, leading to the activation of diverse downstream effector pathways.

The canonical signaling pathway for the β3-AR involves its coupling to the stimulatory G protein, Gs. documentsdelivered.comwikipedia.org This interaction leads to the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). documentsdelivered.comwikipedia.org The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). nih.gov The cAMP/PKA axis is a major trigger for many of the physiological effects of β3-AR activation, such as lipolysis in adipocytes. nih.gov

In addition to the classical Gs pathway, there is substantial evidence that the β3-AR can also couple to the inhibitory G protein, Gi. documentsdelivered.comwikipedia.org This promiscuous coupling allows for the activation of alternative signaling pathways. For instance, β3-AR coupling to Gi can initiate the extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) cascade. nih.gov

Furthermore, β3-AR activation has been shown to stimulate nitric oxide (NO) production through the activation of nitric oxide synthase (NOS). documentsdelivered.com This effect is particularly relevant in the cardiovascular system, where it contributes to vasodilation. documentsdelivered.com The signaling through this Gi/NOS pathway can lead to increases in intracellular cyclic GMP (cGMP) and the activation of protein kinase G (PKG). nih.gov

| G Protein | Primary Effector | Second Messenger | Key Downstream Kinase | Primary Physiological Outcome (Example) |

|---|---|---|---|---|

| Gs | Adenylyl Cyclase | cAMP | PKA | Lipolysis in Adipocytes |

| Gi | - | - | ERK/MAPK | Modulation of Lipolysis |

| Nitric Oxide Synthase (NOS) | NO/cGMP | PKG | Vasodilation |

G-Protein Coupling Selectivity (Gαs, Gαi)

Beta-3 adrenergic receptors exhibit the ability to couple to both stimulatory (Gαs) and inhibitory (Gαi) G-proteins, a characteristic that allows for a nuanced and context-dependent cellular response. researchgate.netwikipedia.org The classical and most well-understood pathway involves the coupling of β3-AR to Gαs. nih.gov Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of Gαs. This leads to the dissociation of the Gαs subunit, which then stimulates adenylyl cyclase. clinpgx.org

Conversely, β3-ARs can also couple to Gαi proteins. wikipedia.orgnih.gov This interaction leads to the inhibition of adenylyl cyclase, thereby opposing the effects of Gαs coupling. wikipedia.org The selectivity for Gαs or Gαi coupling can be influenced by various factors, including the specific agonist, the cellular context, and the expression levels of different G-protein subtypes. biorxiv.org This dual coupling mechanism provides a sophisticated means of regulating intracellular signaling, allowing for fine-tuning of the cellular response to adrenergic stimulation. In adipocytes, for instance, studies have shown that β3-ARs can interchangeably couple to both Gαs and Gαi. researchgate.net This dual signaling capacity is crucial for mediating the diverse metabolic effects of β3-AR activation. researchgate.net

| G-Protein Subtype | Primary Effector | General Effect on cAMP | Key References |

|---|---|---|---|

| Gαs (stimulatory) | Adenylyl Cyclase | Activation | researchgate.netwikipedia.orgnih.govclinpgx.org |

| Gαi (inhibitory) | Adenylyl Cyclase | Inhibition | wikipedia.orgnih.govresearchgate.net |

Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production

A primary consequence of β3-AR activation, particularly through Gαs coupling, is the stimulation of adenylyl cyclase. wikipedia.orgnih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. clinpgx.orgyoutube.com The resulting increase in intracellular cAMP levels is a critical step in the signaling cascade initiated by β3-AR agonists. nih.govmdpi.com

The magnitude and duration of cAMP production can be influenced by the specific β3-AR agonist used, as some agonists may exhibit higher potency in stimulating adenylyl cyclase. nih.gov Furthermore, the cellular environment, including the presence of phosphodiesterases that degrade cAMP, plays a role in shaping the spatiotemporal dynamics of cAMP signaling. clinpgx.org The production of cAMP is a central event that links β3-AR activation to a multitude of downstream cellular responses. mdpi.com

Protein Kinase A (PKA)-Dependent and PKA-Independent Mechanisms

The elevation of intracellular cAMP typically leads to the activation of Protein Kinase A (PKA), a key downstream effector in the canonical β-adrenergic signaling pathway. nih.govnih.gov PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. clinpgx.org These catalytic subunits then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and mediating the physiological effects of β3-AR stimulation. clinpgx.orgnih.gov

However, emerging evidence has highlighted the existence of PKA-independent mechanisms through which cAMP can exert its effects. nih.govnih.gov This indicates that the cellular responses to β3-AR agonism are more complex than a simple linear pathway and involve parallel signaling cascades.

Exchange Protein Directly Activated by cAMP (EPAC) Signaling Cascades

One of the major PKA-independent pathways involves the Exchange protein directly activated by cAMP (EPAC). nih.govnih.gov EPACs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. nih.govbmbreports.org Upon binding cAMP, EPAC undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins. nih.gov

Activated Rap proteins can then engage a variety of downstream effectors, influencing processes such as cell adhesion, secretion, and gene expression. nih.govresearchgate.net The discovery of EPAC has significantly broadened our understanding of cAMP signaling, revealing a PKA-independent arm of the β3-AR signaling network that contributes to the diversity of cellular responses. nih.govnih.gov In some contexts, EPAC-mediated signaling can even oppose or modulate PKA-dependent pathways. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Activation (ERK1/2, p38)

Beta-3 AR agonists have been shown to activate members of the Mitogen-Activated Protein Kinase (MAPK) family, including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.govnih.gov The activation of these kinases adds another layer of complexity to β3-AR signaling, linking it to pathways involved in cell growth, differentiation, and stress responses. mdpi.com

The mechanisms underlying MAPK activation by β3-ARs can be multifaceted. In some cell types, ERK1/2 activation has been shown to be dependent on Gαi coupling. nih.gov However, other studies suggest a role for Gαs and PKA in mediating ERK1/2 phosphorylation. nih.gov Similarly, the activation of p38 MAPK by β3-AR agonists has been demonstrated to occur through a Gαs- and PKA-dependent pathway in adipocytes. nih.govnih.gov The specific MAPK cascade activated can depend on the cell type and the experimental conditions.

Protein Kinase C (PKC) Pathways

Activation of β3-ARs can also lead to the stimulation of Protein Kinase C (PKC) pathways. nih.govnih.gov PKC enzymes are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes. It has been demonstrated that β3-AR agonists can increase glucose uptake in brown adipocytes by stimulating conventional and novel PKC isoforms. nih.gov

The precise mechanisms by which β3-ARs activate PKC are still under investigation. One possibility is that it occurs downstream of G-protein coupling and the production of second messengers like diacylglycerol (DAG), a known activator of conventional and novel PKCs. clinpgx.org In some instances, PKC activation by β-adrenergic stimulation has been shown to be dependent on EPAC and Phospholipase C (PLC), but independent of PKA. nih.gov

Nitric Oxide (NO) Production via eNOS and iNOS

A significant aspect of β3-AR pharmacology, particularly in the cardiovascular system, is its ability to stimulate the production of nitric oxide (NO). nih.govresearchgate.net NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. youtube.com Beta-3 AR agonists can promote the activity of endothelial nitric oxide synthase (eNOS), leading to increased NO bioavailability. wikipedia.orgnih.gov This effect is thought to contribute to the vasorelaxant properties of some β3-AR agonists. frontiersin.org

In addition to eNOS, there is evidence suggesting that β3-ARs can also influence the activity of inducible nitric oxide synthase (iNOS). nih.gov While the link to eNOS is more established, some studies have indicated that certain β3-AR agonists can induce NO production in an iNOS-dependent manner. nih.govnih.gov The ability of β3-ARs to modulate NO production through different NOS isoforms highlights their potential therapeutic relevance in cardiovascular and other diseases characterized by endothelial dysfunction. researchgate.net

| NOS Isoform | Primary Location/Function | Link to Beta3-AR Agonism | Key References |

|---|---|---|---|

| eNOS (endothelial) | Endothelial cells; vasodilation | Activation leads to increased NO production and vasorelaxation. | wikipedia.orgnih.govresearchgate.netfrontiersin.orgnih.gov |

| iNOS (inducible) | Immune cells; inflammatory responses | Some evidence suggests β3-AR agonists can induce NO production via iNOS. | nih.gov |

Cyclic GMP (cGMP) and Protein Kinase G (PKG) Signaling

While the canonical signaling pathway for beta-3 adrenergic receptors (β3-ARs) involves Gs protein coupling and subsequent activation of adenylyl cyclase to produce cyclic AMP (cAMP), a significant non-canonical pathway operates through the generation of cyclic guanosine (B1672433) monophosphate (cGMP) and activation of protein kinase G (PKG). frontiersin.org This pathway is particularly prominent in cardiovascular tissues, including cardiac myocytes and vascular endothelial cells. mdpi.comnih.gov

Activation of β3-AR in these cells can lead to the stimulation of nitric oxide synthase (NOS), particularly endothelial NOS (eNOS) and neuronal NOS (nNOS). nih.gov The resulting increase in nitric oxide (NO) stimulates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cusabio.com This elevation in intracellular cGMP, in turn, activates PKG, a serine/threonine kinase that phosphorylates various downstream targets to elicit cellular responses. frontiersin.orgcusabio.com

The functional consequences of β3-AR-mediated cGMP/PKG signaling are diverse and tissue-specific. In cardiomyocytes, this pathway contributes to a negative inotropic effect (decreased contractility) and positive lusitropic effects (improved relaxation). mdpi.com These effects are partly mediated by PKG-dependent phosphorylation of proteins that regulate calcium (Ca²⁺) handling, such as phospholamban, leading to enhanced Ca²⁺ re-uptake into the sarcoplasmic reticulum, and L-type Ca²⁺ channels, resulting in decreased Ca²⁺ entry. mdpi.com In the vasculature, β3-AR activation in endothelial cells produces NO, which diffuses to adjacent smooth muscle cells, activates the cGMP/PKG pathway, and causes vasorelaxation. mdpi.com This signaling cascade plays a protective role in the cardiovascular system, helping to counter the effects of chronic adrenergic stress. mdpi.comnih.gov

Table 1: Key Components of the β3-AR cGMP/PKG Signaling Pathway

| Component | Role | Key Research Findings |

|---|---|---|

| β3-AR | Receptor | Activation initiates the signaling cascade. nih.gov |

| Gi/o Proteins | G Proteins | May be involved in coupling the β3-AR to NOS activation, contrasting the canonical Gs pathway. nih.govnih.gov |

| nNOS/eNOS | Enzymes | Catalyze the production of nitric oxide (NO) from L-arginine. nih.gov |

| Nitric Oxide (NO) | Second Messenger | Diffusible gas that activates soluble guanylate cyclase (sGC). cusabio.com |

| sGC | Enzyme | Synthesizes cGMP from GTP upon stimulation by NO. cusabio.com |

| cGMP | Second Messenger | Allosterically activates Protein Kinase G (PKG). frontiersin.org |

| PKG | Kinase | Phosphorylates downstream targets to mediate physiological effects like muscle relaxation and anti-hypertrophic signaling. mdpi.comcusabio.com |

Interplay with Other Intracellular Effectors

The signaling repertoire of the β3-AR extends beyond the Gs/cAMP and Gi/NO/cGMP pathways, involving significant crosstalk with other major intracellular signaling networks. This interplay allows for a more complex and nuanced regulation of cellular function in response to β3-AR agonists.

MAPK/ERK Pathway: In certain cell types, including adipocytes, β3-ARs can activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govfrontiersin.org This activation can occur through both Gs-dependent and Gi-dependent mechanisms. While some reports suggest the Gs/cAMP/PKA pathway can lead to ERK activation, other studies indicate a Gi-mediated pathway is responsible. nih.gov This β3-AR-stimulated ERK signaling can influence processes such as cell growth, differentiation, and gene expression.

PI3K/Akt Pathway: There is growing evidence for crosstalk between β-adrenergic signaling and the phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival, growth, and metabolism. plos.org Studies have shown that β-adrenergic stimulation can lead to the activation of PI3K and its downstream effector Akt. plos.org While much of this research has focused on the β2-AR subtype, it highlights the potential for β-adrenergic receptors to engage this crucial signaling axis. For instance, in the heart, β-adrenergic-PI3K crosstalk has been implicated in the regulation of cardiac hypertrophy. plos.org Downstream of PI3K/Akt, β-AR stimulation can influence the activity of effectors such as the mammalian target of rapamycin (B549165) (mTOR), glycogen (B147801) synthase kinase-3 (GSK-3), and the forkhead box (FOXO) family of transcription factors. plos.org

Protein Kinase C (PKC): The β3-AR signaling cascade can also intersect with pathways involving Protein Kinase C (PKC). For example, the homologous desensitization pathway for β3-AR involves the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net DAG is a direct activator of PKC, suggesting a potential role for this kinase in modulating β3-AR responses and other cellular functions. nih.gov

β3-AR Regulation and Desensitization Mechanisms

Resistance to Agonist-Promoted Desensitization Compared to Other β-AR Subtypes

A hallmark characteristic of the β3-AR is its pronounced resistance to rapid, agonist-promoted desensitization, a feature that starkly contrasts with the β1-AR and β2-AR subtypes. nih.govmdpi.com Desensitization is a protective mechanism that prevents overstimulation of a receptor in the presence of a persistent agonist. For β1- and β2-ARs, this process is rapid and involves phosphorylation of the receptor's C-terminal tail and third intracellular loop by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). nih.govmdpi.com This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G protein and targets it for internalization, thus dampening the signal. nih.govplos.org

The β3-AR structure is notably different; its C-terminus and intracellular loops lack the consensus sites for phosphorylation by PKA and GRKs that are critical for the desensitization of β1- and β2-ARs. nih.govmdpi.com This structural distinction is the molecular basis for the β3-AR's resistance to classical, rapid desensitization, allowing it to maintain signaling in the face of sustained agonist stimulation. nih.govmdpi.com This property has made the β3-AR an attractive therapeutic target for chronic conditions, as its response may be more durable over time. nih.gov

Homologous Desensitization Pathways

Despite its resistance to rapid desensitization, the β3-AR is subject to longer-term downregulation through homologous desensitization pathways, meaning the process is initiated by the activation of the receptor itself. This mechanism does not rely on the classical GRK/β-arrestin pathway but instead involves a distinct, slower-acting signaling cascade that ultimately leads to reduced receptor expression. researchgate.netresearchgate.net

In adipocytes, chronic stimulation of β3-AR with an agonist leads to a sustained increase in cAMP. researchgate.net This cAMP, in addition to activating PKA, also activates another effector known as the Exchange protein directly activated by cAMP (EPAC). researchgate.netresearchgate.net The activated EPAC/RAP pathway stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. researchgate.net IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, and the resulting increase in intracellular Ca²⁺ concentration induces the transcription of the TRIB1 gene. researchgate.net The TRIB1 protein then facilitates the degradation of the transcription factor CCAAT/enhancer-binding protein alpha (CEBPα), a key regulator of β3-AR gene (ADRB3) expression. researchgate.netresearchgate.net The loss of CEBPα leads to decreased transcription of the ADRB3 gene, resulting in a lower density of β3-receptors on the cell surface and a blunted response to agonists. researchgate.netresearchgate.net

Heterologous Desensitization in Response to Inflammatory Signals

Heterologous desensitization occurs when the activation of one receptor pathway leads to the desensitization of another. The β3-AR is susceptible to this form of regulation, particularly in response to pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.net This is highly relevant in metabolic disease states such as obesity, which are characterized by chronic low-grade inflammation.

The signaling pathway for TNF-α-mediated heterologous desensitization of the β3-AR converges with the homologous desensitization pathway. researchgate.net Activation of the TNF-α receptor (TNFR) synergizes with the cAMP-activated EPAC/RAP pathway to promote the PLC-dependent increase in intracellular Ca²⁺. researchgate.net This convergence means that in an inflammatory environment, both agonist stimulation (homologous) and TNF-α signaling (heterologous) can drive the induction of TRIB1 and the subsequent degradation of CEBPα, leading to the downregulation of β3-AR expression. researchgate.netresearchgate.net This mechanism provides a molecular explanation for the development of catecholamine resistance in the adipocytes of obese individuals, where elevated levels of TNF-α can impair β3-AR function and, consequently, lipolysis. researchgate.net

Transcriptional and Post-Transcriptional Regulation of Receptor Expression

The expression level of the β3-AR is tightly controlled through both transcriptional and post-transcriptional mechanisms, which are critical for determining a cell's responsiveness to adrenergic stimulation.

Transcriptional Regulation: As detailed in the desensitization sections above, the transcription of the β3-AR gene (ADRB3) is a key point of regulation. The transcription factor CEBPα is a positive regulator of ADRB3 expression, and pathways that lead to its degradation, such as those initiated by chronic agonist or TNF-α exposure, result in transcriptional repression of the receptor. researchgate.netresearchgate.net Conversely, other factors can promote its expression. For example, the transcription factor Prdm16, a key regulator of brown fat development, can form a complex that transactivates the β3-AR promoter, increasing its expression. mdpi.comnih.gov Adrenergic stimulation itself can have complex, opposing effects on β-AR subtype expression; in brown adipocytes, noradrenaline has been shown to fully suppress β3-AR gene expression while markedly enhancing β1-AR gene expression. nih.gov

Post-Transcriptional Regulation: The stability of β3-AR mRNA is another regulatory layer. Studies in brown adipocytes have shown that β3-AR mRNA has a very short half-life of approximately 27 minutes. nih.gov This rapid turnover rate implies that the cellular level of β3-AR mRNA is primarily controlled by its rate of transcription, as its degradation rate appears unaffected by noradrenaline stimulation. nih.gov This allows for rapid changes in receptor expression in response to physiological signals.

Table 2: Summary of β3-AR Regulation Mechanisms

| Regulation Type | Mechanism | Key Molecules Involved | Outcome |

|---|---|---|---|

| Resistance to Rapid Desensitization | Lack of phosphorylation sites in receptor structure. | β3-AR, PKA, GRKs | Sustained signaling upon short-term agonist exposure. nih.govmdpi.com |

| Homologous Desensitization | Agonist-driven pathway leading to transcriptional repression. | cAMP, EPAC, PLC, Ca²⁺, TRIB1, CEBPα | Decreased β3-AR expression and blunted long-term response. researchgate.netresearchgate.net |

| Heterologous Desensitization | Inflammatory signals converge on the homologous pathway. | TNF-α, TNFR | Synergistic downregulation of β3-AR expression, contributing to catecholamine resistance. researchgate.netresearchgate.net |

| Transcriptional Regulation | Control of ADRB3 gene transcription rate. | CEBPα (positive), Prdm16 (positive), Noradrenaline (negative) | Dynamic control of receptor density. mdpi.comresearchgate.netnih.gov |

| Post-Transcriptional Regulation | Rapid mRNA turnover. | β3-AR mRNA | Allows for swift changes in receptor synthesis based on transcriptional activity. nih.gov |

Tissue Specific Functional Roles of Beta3 Ar Agonists in Non Human Models

Adipose Tissue (Brown, White, and Beige Adipocytes)

The beta-3 adrenergic receptor (β3-AR) is a critical mediator of metabolic processes within adipose tissue. In non-human models, particularly rodents, its activation by specific agonists triggers a cascade of events that significantly impacts energy balance. The receptor is abundantly expressed in both brown adipose tissue (BAT) and white adipose tissue (WAT), where it orchestrates lipolysis and thermogenesis. nih.gov

In rodent models, the β3-AR is the predominant beta-adrenergic receptor subtype in both white and brown adipocytes. escholarship.org Its expression is significantly higher in these tissues compared to other β-AR subtypes. mdpi.com For instance, β3-AR mRNA is abundantly detected in the WAT and BAT of rats and mice. mdpi.compreprints.org This high level of expression is fundamental to the profound metabolic effects seen in these animals upon stimulation with β3-AR agonists. mdpi.com

Studies have identified two splice variants of the murine β3-AR, with β3a-AR being dominant in BAT and β3b-AR being the primary form in WAT. preprints.org While the functional significance of these variants is still under investigation, their differential localization suggests potential tissue-specific roles. In contrast to rodents, the expression of β3-AR in the adipose tissue of non-human primates, such as baboons, appears to be significantly lower and not well-correlated with thermogenic potential. mdpi.com The expression of β3-ARs is also known to be downregulated in the adipose tissue of obese rodent models, contributing to a state of catecholamine resistance. escholarship.org

Activation of β3-ARs on the surface of adipocytes is a primary mechanism for initiating lipolysis—the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids (FFAs). mdpi.com In rodent models, administration of β3-AR agonists like CL-316,243 leads to a robust increase in lipolysis. mdpi.com This process is mediated through the Gs protein-cAMP-PKA signaling pathway, which results in the phosphorylation of key lipolytic enzymes. mdpi.com

The liberated FFAs serve two main purposes: they can be transported to other tissues for use as an energy source, or they can act locally within brown and beige adipocytes as allosteric activators of Uncoupling Protein 1 (UCP1), a key protein in thermogenesis. nih.gov Studies in high-fat-fed rats have shown that β3-AR activation specifically increases FFA uptake and utilization in BAT but not WAT, highlighting a tissue-specific metabolic channeling of these mobilized lipids. nih.gov

In rodents, β3-ARs are essential regulators of both adaptive non-shivering thermogenesis in BAT and diet-induced thermogenesis. mdpi.comnih.gov Stimulation of these receptors in brown adipocytes triggers a significant increase in metabolic rate and heat production. mdpi.com For example, acute treatment of mice with the selective β3-AR agonist CL-316,243 can double the metabolic rate and raise body temperature. mdpi.comnih.gov

This thermogenic effect is primarily driven by the activation of UCP1 in the inner mitochondrial membrane of brown and beige adipocytes. mdpi.com The resulting increase in energy expenditure contributes to the anti-obesity effects observed in numerous rodent studies. nih.gov Experiments using β3-AR knockout mice have confirmed the receptor's crucial role, as these mice can show impaired cold-induced thermogenesis. nih.govmdpi.com However, some studies note that the necessity of β3-AR for this process might be dependent on the genetic background of the mouse strain. physiology.orgresearchgate.net

| Parameter | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Energy Expenditure | Mice | ~2-fold increase | nih.gov |

| Body Temperature | Wistar Rats | Increased | mdpi.com |

| Lipolysis | Rats | Increased FFA uptake in BAT | mdpi.com |

| WAT Browning | Wistar Rats | Induced after one week of treatment | mdpi.com |

One of the most significant effects of chronic β3-AR activation in rodents is the remodeling of white adipose tissue. mdpi.com This process involves the "browning" or "beiging" of white adipocytes, where these energy-storing cells acquire characteristics of energy-burning brown adipocytes. frontiersin.org This transformation is characterized by an increase in mitochondrial density and the expression of thermogenic proteins like UCP1. frontiersin.org

The functional effects of β3-AR activation in adipose tissue are intrinsically linked to the UCP1 and PPARγ pathways.

UCP1: As the primary mediator of thermogenesis in brown and beige adipocytes, UCP1 is functionally activated by FFAs mobilized through β3-AR-stimulated lipolysis. mdpi.com The β3-AR signaling cascade also upregulates the transcription of the Ucp1 gene, ensuring a sustained capacity for heat production. mdpi.com This tight coupling ensures that the signal to burn energy is directly linked to the machinery that executes it.

PPARγ: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipocyte differentiation. frontiersin.org There is evidence of interplay between β3-AR and PPARγ signaling. For instance, some studies suggest that β3-AR stimulation can produce effects similar to those of PPARγ activation. mdpi.com Furthermore, the browning of white adipocytes, a process stimulated by β3-AR agonists, is also promoted by PPARγ agonists like rosiglitazone. frontiersin.org Research suggests that both pathways may be required for the functional browning of white adipocytes, indicating a synergistic relationship in promoting a thermogenic phenotype. frontiersin.org

Cardiovascular System (Myocardium and Vasculature)

While most recognized for their metabolic roles in adipose tissue, β3-ARs are also expressed in the cardiovascular system of various non-human models, where they mediate distinct functions compared to β1- and β2-ARs. nih.gov

In the myocardium , β3-ARs are expressed at lower levels than β1/β2-ARs under normal physiological conditions. mdpi.com Unlike β1/β2-ARs, which produce positive inotropic (increased contractility) effects, β3-AR stimulation in isolated cardiomyocytes and myocardial tissue from animal models typically exerts a negative inotropic effect. mdpi.comahajournals.org This is thought to be a cardioprotective mechanism, shielding the heart from the adverse effects of excessive catecholamine stimulation. nih.govahajournals.org This effect is mediated through a nitric oxide (NO)/cGMP signaling pathway, which contrasts with the cAMP-mediated pathway of β1/β2-ARs. mdpi.comahajournals.org In some animal models of heart failure, β3-AR expression is upregulated, suggesting a compensatory role in the diseased heart. ahajournals.org

In the vasculature , β3-ARs are found on endothelial cells. researchgate.net Their activation by agonists promotes vasodilation, an effect also mediated by the production of nitric oxide. ahajournals.org This vasodilatory property can help reduce peripheral vascular resistance. ahajournals.org For example, in a porcine model of chronic pulmonary hypertension, β3-AR agonists were shown to reduce pulmonary vascular resistance and improve right ventricular performance.

Myocardial Expression and Localization

In non-human models, the expression of beta-3 adrenergic receptors (β3-ARs) in the myocardium is generally low under normal physiological conditions compared to β1- and β2-ARs. mdpi.comnih.govnih.gov However, their expression is notably upregulated in pathological states such as heart failure and diabetes, a phenomenon observed in various animal models including dogs, rats, and mice. mdpi.comnih.govnih.govnih.govdoi.orgmdpi.comresearchgate.netnih.gov For instance, in a canine model of heart failure induced by rapid pacing, a significant increase in cardiac β3-AR expression was observed. mdpi.commdpi.com Similarly, studies in diabetic rat models have also reported an upregulation of cardiac β3-ARs. mdpi.comnih.gov

The localization of β3-ARs within the myocardium has been identified in cardiac myocytes. mdpi.comoup.com Transgenic mouse models with cardiac-specific expression of the human β3-AR have been instrumental in studying the direct effects of these receptors on heart muscle cells. mdpi.comnih.gov Furthermore, subcellular fractionation studies in transgenic mouse hearts have shown co-localization of β3-ARs with caveolin-3, a protein characteristic of caveolae in myocytes, suggesting their presence in these specialized microdomains of the cell membrane. Proximity ligation assays have further confirmed the co-localization of β3-ARs with AMP-activated protein kinase (AMPK) in adult mouse ventricular myocytes.

It's important to note that interspecies variations in β3-AR expression levels and signaling pathways exist, which can complicate the interpretation of findings across different animal models. mdpi.comnih.govresearchgate.net

Mechanisms of Negative Inotropic Effects

Stimulation of β3-ARs in the myocardium of non-human models typically produces a negative inotropic effect, which is a decrease in the force of muscular contraction. mdpi.comnih.govnih.govmdpi.com This is in contrast to the positive inotropic effects mediated by β1- and β2-ARs. The primary mechanism underlying this negative inotropy involves the activation of a signaling pathway that is distinct from the classical β1/β2-AR-Gαs-adenylyl cyclase-cAMP cascade.

The β3-AR-mediated negative inotropic effect is largely dependent on the production of nitric oxide (NO). nih.govjci.org Upon agonist binding, the β3-AR couples to inhibitory G proteins (Gαi), which in turn activates nitric oxide synthase (NOS). nih.govnih.govjci.org Both endothelial NOS (eNOS) and neuronal NOS (nNOS) have been implicated in this pathway. mdpi.comnih.gov The resulting increase in NO stimulates soluble guanylyl cyclase, leading to the production of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.comjci.org This elevation in cGMP is believed to be a key mediator of the reduced contractility.

Studies in various animal models have provided evidence for this mechanism:

In isolated ventricular myocytes from a canine model of heart failure, acute β3-AR stimulation decreased contractility and Ca2+ transients. mdpi.commdpi.com

In mice, the negative inotropic effects of β3-AR agonists were inhibited by NOS inhibitors. nih.govjci.org

Mice lacking β3-ARs or eNOS showed an augmented inotropic response to general β-adrenergic stimulation, highlighting the counter-regulatory role of the β3-AR-NO pathway. jci.org

The negative inotropic effects of β3-AR stimulation are also attenuated by pertussis toxin, which blocks Gαi protein signaling, further supporting the involvement of this G protein in the pathway. nih.govnih.govjci.org

Interactive Data Table: Key Findings on the Mechanisms of Negative Inotropic Effects

| Animal Model | Key Finding | Implication |

|---|---|---|

| Canine (Heart Failure) | Acute β3-AR stimulation decreased myocyte contractility and Ca2+ transients. mdpi.com | Demonstrates a direct negative inotropic effect at the cellular level in a large animal model of heart disease. |

| Murine | NOS inhibitors block the negative inotropic effects of β3-AR agonists. nih.gov | Confirms the critical role of nitric oxide in mediating the negative inotropic response. |

| Murine (β3-AR or eNOS knockout) | Augmented inotropic response to β-adrenergic stimulation. jci.org | Highlights the counter-regulatory function of the β3-AR-NO pathway against excessive β1/β2-AR stimulation. |

| Murine | Pertussis toxin attenuates the negative inotropic effects. doi.org | Supports the involvement of inhibitory G proteins (Gαi) in the β3-AR signaling cascade. |

Vasodilation and Vascular Tone Modulation

The primary mechanism for β3-AR-mediated vasodilation involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). ahajournals.orgwikipedia.org NO then diffuses to the adjacent vascular smooth muscle cells, where it activates guanylyl cyclase, increases cGMP levels, and causes relaxation. This NO-dependent mechanism has been demonstrated in various animal models. For example, in dogs, infusion of β3-preferential agonists resulted in profound peripheral vasodilation. ahajournals.org In canine pulmonary arteries, the vasodilating effects of β3-ARs were associated with increased cAMP levels. mdpi.com

In addition to the NO-dependent pathway, β3-AR stimulation can also induce vasodilation through NO-independent mechanisms. mdpi.com In human coronary microarteries, for instance, β3-AR activation was shown to cause vessel hyperpolarization, a response consistent with the involvement of an endothelium-derived hyperpolarizing factor (EDHF). ahajournals.org This hyperpolarization was inhibited by blockers of Ca2+-activated K+ channels, suggesting their role in this alternative vasodilatory pathway. ahajournals.org

The vasodilatory effects of β3-AR agonists have been observed in various vascular beds, including the coronary circulation. This suggests that β3-AR activation may play a role in regulating blood flow and vascular resistance.

Role in Cardiac Remodeling and Fibrosis Attenuation

Activation of β3-ARs has been shown to play a protective role against cardiac remodeling and fibrosis in various non-human models of cardiac stress. mdpi.comnih.govdoi.orgoup.com This anti-remodeling effect is a key aspect of the therapeutic potential of β3-AR agonists.

The mechanisms underlying the attenuation of cardiac remodeling and fibrosis by β3-AR stimulation are multifactorial and involve both direct effects on cardiac myocytes and paracrine signaling to cardiac fibroblasts. oup.com

Key findings from non-human studies include:

In mouse models of pressure overload (transaortic constriction), cardiac-specific expression of β3-ARs attenuated myocardial fibrosis, while deletion of β3-ARs in cardiac myocytes exacerbated it. oup.com

The anti-fibrotic effect of β3-ARs is mediated, at least in part, by a reduction in the production of pro-fibrotic factors from cardiac myocytes. oup.com Proteomic analysis of the secretome from β3-AR-expressing myocytes revealed a decrease in connective tissue growth factor (CTGF), a potent pro-fibrotic molecule. oup.com

The reduction in CTGF expression was linked to the antioxidant properties of β3-AR signaling. β3-AR activation in cardiac myocytes reduces reactive oxygen species (ROS) production, and this effect involves the coupling of the receptor to neuronal nitric oxide synthase (nNOS). oup.com

In a mouse model of angiotensin II-induced cardiomyopathy, treatment with a β3-agonist inhibited the increase in collagen synthesis and cardiac fibrosis, and this was associated with a downregulation of transforming growth factor-β1 (TGF-β1) expression and Smad signaling. doi.org

Studies in transgenic mice have shown that β3-AR activation can inhibit cardiac hypertrophy. nih.gov This anti-hypertrophic effect is also linked to the β3-AR-nNOS signaling pathway. nih.gov

Interactive Data Table: Research Findings on Cardiac Remodeling and Fibrosis Attenuation

| Animal Model | Type of Cardiac Stress | Key Finding | Mechanism |

|---|---|---|---|

| Mouse (Transgenic) | Pressure Overload (TAC) | Cardiac-specific β3-AR expression reduced myocardial fibrosis. oup.com | Reduced paracrine signaling to fibroblasts, including decreased CTGF secretion. oup.com |

| Mouse (Knockout) | Pressure Overload (TAC) | Deletion of β3-ARs in myocytes exacerbated fibrosis. oup.com | Increased CTGF expression. oup.com |

| Mouse | Angiotensin II Infusion | β3-agonist treatment inhibited cardiac fibrosis. doi.org | Downregulation of TGF-β1 expression and Smad signaling. doi.org |

| Mouse (Transgenic) | Neurohormonal Stimulation | Cardiac-specific β3-AR expression inhibited cardiac hypertrophy. mdpi.comnih.gov | Activation of nNOS and antioxidant effects. nih.govoup.com |

Responses in Models of Cardiac Stress (e.g., Heart Failure, Ischemia/Reperfusion Injury)

In non-human models of cardiac stress, such as heart failure and ischemia/reperfusion (I/R) injury, the response to β3-AR agonism is complex and appears to be context-dependent, though a growing body of evidence points towards a cardioprotective role. nih.govnih.gov

In models of heart failure, β3-AR expression is often upregulated. mdpi.comnih.govnih.govmdpi.comresearchgate.net While acute stimulation in this setting can lead to a negative inotropic effect that might seem detrimental, chronic activation of β3-ARs has been shown to be beneficial. For instance, in a canine model of chronic volume overload, chronic β1-adrenergic blockade enhanced myocardial β3-AR coupling with nitric oxide-cGMP signaling. In a mouse model of pressure overload-induced heart failure, a β3-AR agonist was found to reduce cardiac remodeling and preserve cardiac function. nih.gov This protective effect was attributed to the activation of nNOS and the subsequent maintenance of myocardial NO and ROS balance. nih.gov

In the context of ischemia/reperfusion injury, β3-AR agonists have demonstrated protective effects. Administration of β3-AR agonists at the time of reperfusion has been shown to decrease infarct size in mice. mdpi.com This cardioprotection was linked to the activation of both eNOS and nNOS. mdpi.com However, some studies have reported conflicting results. For example, the β3-AR agonist mirabegron (B1684304) did not reduce infarct size in a swine model of I/R injury. mdpi.com These discrepancies may be due to differences in experimental models, species, and the specific pharmacology of the agonists used. mdpi.com

Recent studies using transgenic mice have helped to elucidate the cellular basis of this protection. In mice with cardiomyocyte-specific expression of the human β3-AR, the heart was protected against I/R injury, suggesting that the beneficial effects are mediated directly through the cardiac myocytes. nih.gov

Urinary Bladder (Detrusor Muscle and Urothelium)

Expression and Localization

In non-human models, particularly in rats, β3-ARs are expressed in both the detrusor smooth muscle and the urothelium of the urinary bladder. nih.govresearchgate.net Immunohistochemical studies in the rat bladder have shown intense staining for β3-ARs in the urothelium, as well as in the detrusor smooth muscle. nih.gov The expression of β3-ARs has also been detected in sub-urothelial cells and peripheral nerves within the bladder wall. nih.govresearchgate.net

RT-PCR analysis has confirmed the presence of mRNA for all three β-AR subtypes (β1, β2, and β3) in both the urothelium and the smooth muscle of the rat bladder. nih.govresearchgate.net In some reports, the levels of β3-AR mRNA in the urothelium were comparable to or even exceeded those in the smooth muscle. nih.gov

In the human bladder, immunohistochemical studies have also detected β3-ARs in smooth muscle fibers and, to a lesser extent, in the urothelium and suburothelium. nih.gov However, there have been some conflicting reports regarding the precise localization, with some studies suggesting a primary localization in nerve fibers. nih.gov Despite these discrepancies, there is a general consensus that β3-ARs are present in multiple cell types within the bladder wall, including the detrusor and urothelium.

Mechanisms of Smooth Muscle Relaxation

Activation of beta3-adrenergic receptors (β3-ARs) by specific agonists induces smooth muscle relaxation through a variety of signaling pathways, which can differ depending on the tissue and species. A primary mechanism involves the canonical Gs protein-adenylyl cyclase pathway. Stimulation of β3-ARs leads to the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov Subsequently, cAMP activates protein kinase A (PKA), which is understood to inhibit myosin light chain kinase (MLCK), leading to the dephosphorylation of myosin light chains and resulting in muscle relaxation. researchgate.netrutgers.edu

However, research in non-human models suggests that cAMP-dependent routes are not the sole mechanisms responsible for β3-AR-mediated smooth muscle relaxation. nih.govkoreamed.org In rat detrusor muscle, for instance, the role of cAMP is more significant in mediating relaxation against basal tone than against potassium chloride-induced tone. nih.gov

Alternative mechanisms have been identified, including the activation of large-conductance calcium-activated potassium (BKCa) channels. nih.gov There is substantial evidence that β-ARs can stimulate these channels in the bladders of several animal species. nih.gov The opening of BKCa channels leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, which reduces calcium influx and promotes relaxation.

Furthermore, in some tissues, β3-AR agonists can inhibit the release of contractile neurotransmitters. In human detrusor bladder strips, β3-AR activation has been shown to inhibit the release of acetylcholine (B1216132) (ACh) from cholinergic nerves in a concentration-dependent manner. nih.gov This prejunctional inhibition of ACh release reduces the stimulation of muscarinic receptors on smooth muscle cells, thereby contributing to relaxation. nih.govresearchgate.net

Influence on Bladder Filling Dynamics

The relaxation of the detrusor (bladder smooth muscle) mediated by β3-AR agonists has a direct and significant impact on bladder filling dynamics in non-human models. By promoting detrusor relaxation, these compounds increase the bladder's capacity to store urine at low pressure, a critical aspect of the storage phase of the micturition cycle. nih.govnih.gov

In various animal models, including rats, administration of β3-AR agonists leads to a measurable increase in bladder capacity. nih.govnih.gov This effect is characterized by an extension of the intervoid intervals, meaning the time between urinations is longer. nih.gov Studies using β3-AR agonists like mirabegron and CL316,243 in rats have demonstrated increased bladder capacity without diminishing the amplitude of the voiding contraction itself. nih.govnih.gov This indicates that the compounds specifically enhance the storage phase without impairing the voiding phase.

The mechanism behind this improved filling capacity is primarily the relaxation of the detrusor muscle. mdpi.com This relaxation improves bladder compliance, allowing the bladder wall to stretch and accommodate larger volumes of urine without a significant rise in intravesical pressure. bris.ac.uk

Additionally, β3-AR agonists can influence bladder filling by reducing non-voiding contractions (NVCs), which are spontaneous bladder contractions that can occur during the filling phase and contribute to symptoms of overactivity. nih.gov In rat models of bladder hyperactivity, β3-AR agonists effectively suppress these non-voiding contractions, leading to a more stable storage phase. nih.gov Some evidence also suggests that β3-AR agonists may modulate the activity of afferent nerves in the bladder, potentially reducing the sensory signals that trigger the urge to void. nih.govbris.ac.uk

Central Nervous System

Expression in Distinct Brain Regions (e.g., Hypothalamus, Amygdala, Hippocampus)

While initially recognized for their roles in peripheral tissues, β3-ARs are also expressed in the central nervous system (CNS) of non-human models, albeit at lower levels than in tissues like adipose. nih.gov The presence of β3-AR mRNA has been documented in various regions of the rat and human brain. nih.govmdpi.com

Key areas of expression relevant to metabolic regulation, emotional processing, and memory include:

Hypothalamus: This region is a critical hub for the regulation of energy balance, appetite, and body weight. mdpi.comphysiology.org Studies have shown that central injection of a β3-AR agonist activates several hypothalamic nuclei in rats, underscoring the functional presence of these receptors in this area. mdpi.comphysiology.org

Amygdala: The amygdala is fundamentally involved in emotional processing, including fear and anxiety, and plays a significant role in memory consolidation. nih.gov The expression of β3-ARs in the amygdala is supported by functional studies in knockout mice, where the absence of the receptor leads to changes in the expression of genes related to memory. nih.govresearchgate.netnih.gov

Hippocampus: This structure is essential for learning and memory formation. nih.gov β3-ARs are expressed in the hippocampus, where they are involved in modulating neuronal excitability and glucose metabolism, both of which are crucial for memory consolidation. nih.govnih.gov

The expression of β3-ARs in these specific brain regions provides an anatomical basis for the observed effects of β3-AR agonists on appetite, body weight, and cognitive functions in non-human models.

Regulation of Appetite and Body Weight Control

The expression of β3-ARs in key CNS regions like the hypothalamus allows for their direct involvement in the regulation of feeding behavior and body weight. mdpi.comphysiology.org Studies in rodent models have demonstrated that central activation of β3-ARs can potently influence energy balance.

Acute central administration of a β3-AR agonist, such as BRL37344 or CL316243, has been shown to decrease food intake and body weight in both lean and obese rats. mdpi.comphysiology.orgscielo.br This anorexic effect suggests a direct role for central β3-ARs in satiety signaling. For example, intracerebroventricular (icv) injection of the β3-AR agonist CL316243 potently reduced food intake and body weight in rats. physiology.orgnih.gov In high-fat, high-sugar-fed obese rats, subchronic central stimulation with a β3-AR agonist reduced the intake of chow, lard, and sucrose water, leading to a reduction in body weight. physiology.orgnih.gov

Conversely, the pharmacological blockade of central β3-ARs using an antagonist was found to increase food intake and body weight in rats, further supporting the physiological role of these receptors in appetite control. physiology.org These findings collectively indicate that the CNS is a significant site of action for the appetite-suppressing effects of β3-AR activation. physiology.orgnih.gov

| Compound | Animal Model | Key Finding | Reference |

|---|---|---|---|

| CL316243 | Sprague-Dawley Rats | Acute central injection potently reduced food intake and body weight. | physiology.orgnih.gov |

| CL316243 | High-fat, high-sugar-fed obese rats | Subchronic central administration reduced intake of chow, lard, and sucrose water. | nih.gov |

| BRL37344 | Lean and obese rats | Central administration decreased food intake. | mdpi.comscielo.br |

| SR59230A (Antagonist) | Sprague-Dawley Rats | Central blockade of β3-ARs increased food intake and body weight. | physiology.org |

Involvement in Memory Consolidation and Learning Processes

Pharmacological and genetic studies in non-human models have established a distinct role for β3-ARs in the processes of memory consolidation and learning. nih.govmdpi.com The hippocampus and amygdala, structures critical for memory, express β3-ARs, and their activation by norepinephrine (B1679862) is a key component of memory formation. nih.govresearchgate.netnih.gov

Studies in day-old chicks have shown that memory formation can be enhanced by the administration of the β3-AR agonist CL316243. nih.gov This enhancement is linked to the metabolic effects of β3-AR activation within the brain. Pharmacological studies suggest that both β2-AR and β3-AR are important for the acquisition of declarative memory. nih.govscielo.br

Research using β3-AR knockout (β3-ARKO) mice provides more direct evidence for the receptor's role. These mice, which lack the β3-AR, exhibit significant impairments in both short-term and long-term memory acquisition compared to wild-type animals. nih.govresearchgate.netnih.govbjournal.orgmackenzie.br This deficit was observed in declarative memory tasks such as novel object recognition and social discrimination tests, and it was not attributable to changes in locomotion or anxiety. nih.govresearchgate.netnih.gov The memory impairment in these knockout mice suggests that β3-ARs are necessary for normal memory consolidation processes. nih.gov

| Model | Compound/Method | Key Finding | Reference |

|---|---|---|---|

| Day-old chicks | CL316243 (Agonist) | Enhanced memory formation at the time of learning. | nih.gov |

| β3-AR Knockout Mice | Genetic Deletion | Showed significant impairment of short-term and long-term declarative memory. | nih.govresearchgate.netnih.gov |

| β3-AR Knockout Mice | Gene Expression Analysis | Revealed reduced mRNA levels for the glucose transporter GLUT3 in the amygdala. | nih.govresearchgate.netnih.gov |

Effects on Neuronal Glucose Uptake

The involvement of β3-ARs in memory consolidation is mechanistically linked to their ability to modulate neuronal energy metabolism, specifically by enhancing glucose uptake. nih.govnih.gov Memory formation is an energy-intensive process, and the availability of glucose for neurons is a critical factor.

Studies in chicks suggest that β3-ARs and β2-ARs contribute to memory consolidation through distinct but complementary metabolic pathways. nih.govscielo.br While β2-AR activation appears to increase glucose availability through glycogenolysis (the breakdown of glycogen), β3-AR activation directly facilitates glucose uptake into brain cells. nih.govscielo.br This suggests that β3-ARs act at an early stage of memory consolidation by providing an immediate supply of glucose to active neurons. nih.gov

The proposed mechanism involves the neuronal glucose transporter GLUT3. nih.govscielo.br Administration of the β3-AR agonist CL316243 was found to enhance memory in chicks, a process attributed to an increase in glucose uptake via GLUT3. nih.gov This is strongly supported by findings in β3-ARKO mice, which not only have memory deficits but also show significantly reduced mRNA levels for GLUT3 specifically in the amygdala, a key memory-related brain region. nih.govresearchgate.netnih.gov This reduction in a critical glucose transporter provides a direct molecular link between the absence of β3-AR signaling and the observed impairment in memory consolidation. nih.gov

Investigation in Neurodegenerative Disease Models (e.g., Alzheimer's Disease Models)

Research in non-human models of neurodegenerative diseases, particularly Alzheimer's disease (AD), has explored the therapeutic potential of beta-3 adrenergic receptor (β3-AR) stimulation. Studies utilizing transgenic mouse models of AD have demonstrated that β3-AR agonists can confer benefits related to memory and underlying pathology. biorxiv.orgresearchgate.netresearchgate.net

In a triple transgenic mouse model of AD (3xTg-AD), administration of the specific β3-AR agonist CL-316,243 was shown to reverse memory deficits. biorxiv.orgresearchgate.netresearchgate.net A one-month treatment with the agonist resulted in a 19% increase in the recognition index in 16-month-old 3xTg-AD mice. biorxiv.orgresearchgate.netresearchgate.net This improvement in cognition was accompanied by a significant change in amyloid pathology. Specifically, the treatment led to a 27% decrease in the insoluble Aβ42/Aβ40 ratio in the hippocampus. biorxiv.orgresearchgate.netresearchgate.net However, the treatment did not appear to modify locomotion, anxiety, or tau pathology in these animals. biorxiv.orgresearchgate.netresearchgate.net

Beyond direct effects on AD pathology, β3-AR agonism has been shown to improve peripheral glucose metabolism and brown adipose tissue (BAT) thermogenesis in both 3xTg-AD and non-transgenic mice. biorxiv.orgresearchgate.netresearchgate.net This is significant as metabolic disorders and AD share strong pathogenic links. biorxiv.orgresearchgate.net Furthermore, chronic treatment with a β3-AR agonist in aged mice has been found to improve neurovascular coupling, reduce blood-brain barrier leakage, and attenuate neuroinflammation, all of which are factors implicated in age-associated cognitive decline. nih.govaging-us.com

| Model | β3-AR Agonist | Key Findings | Reference |

|---|---|---|---|

| 3xTg-AD Mice | CL-316,243 | Reversed memory deficits (19% increase in recognition index). | biorxiv.orgresearchgate.netresearchgate.net |

| 3xTg-AD Mice | CL-316,243 | Decreased insoluble Aβ42/Aβ40 ratio in the hippocampus by 27%. | biorxiv.orgresearchgate.netresearchgate.net |

| 3xTg-AD Mice | CL-316,243 | No significant changes in locomotion, anxiety, or tau pathology. | biorxiv.orgresearchgate.netresearchgate.net |

| Aged Mice | β3-AR Agonist | Improved neurovascular coupling, attenuated blood-brain barrier leakage and neuroinflammation, enhanced cognition. | nih.govaging-us.com |

Enteric Nervous System and Gastrointestinal Tract

The β3-AR plays a significant role within the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. Agonists of this receptor have been shown to modulate various functions, including neuronal activity and gut motility. nih.gov

Immunohistochemical studies have confirmed the expression of β3-AR in the enteric nervous system of non-human models and humans. researchgate.netnih.gov The receptor is specifically localized to cholinergic neurons within both the myenteric (Auerbach's) plexus and the submucosal (Meissner's) plexus of the colon and ileum. researchgate.netnih.govnih.govmdpi.com The myenteric plexus primarily regulates gastrointestinal motility, while the submucosal plexus is involved in controlling secretion and blood flow. youtube.com An immunofluorescent analysis in a rat model revealed that β3-AR was expressed on Choline Acetyltransferase (ChAT)-positive neurons of both the ileal myenteric and submucosal plexuses, a finding consistent with observations in the colon. nih.govmdpi.com

Activation of β3-ARs has an inhibitory effect on enteric neuron excitability. nih.gov Studies using the β3-AR agonist GW427353 (Solabegron) have demonstrated a decrease in the excitability of human submucous neurons. nih.gov This action suggests that β3-AR activation could be a strategy to reduce enteric neuron hyperexcitability, which is implicated in certain gastrointestinal disorders. researchgate.netnih.gov The inhibitory action is linked to the release of somatostatin (B550006). nih.gov

In a rat pup model of hyperoxia-induced intestinal damage, β3-AR agonism demonstrated a protective effect on the ENS. nih.govmdpi.comnih.gov Hyperoxia was found to cause an imbalance between inhibitory nitrergic and excitatory cholinergic neurons in both the myenteric and submucosal plexuses. nih.govmdpi.comnih.gov Administration of the β3-AR agonist BRL37344 preserved the correct neuronal chemical coding. nih.govmdpi.comnih.gov

Hyperoxia also led to a decrease in S100β+ and GFAP+ glial cells in the myenteric plexus. nih.govmdpi.com Treatment with BRL37344 partially prevented the loss of these myenteric GFAP+ glial cells. nih.govmdpi.comnih.gov Interestingly, the study found that β3-AR was expressed by the cholinergic neurons but not by the enteric glial cells themselves, suggesting the protective effect on glia is indirect, possibly mediated through neuron-glia cross-talk. nih.govmdpi.com

| Condition | β3-AR Agonist | Effect on ENS | Reference |

|---|---|---|---|

| Hyperoxia-induced damage (Rat Model) | BRL37344 | Preserved neuronal chemical coding in myenteric and submucosal plexuses. | nih.govmdpi.comnih.gov |

| Hyperoxia-induced damage (Rat Model) | BRL37344 | Partially prevented the loss of myenteric GFAP+ glial cells. | nih.govmdpi.comnih.gov |

| Hyperoxia-induced damage (Rat Model) | BRL37344 | Did not counteract submucosal neuronal loss. | nih.govmdpi.comnih.gov |

The modulatory effects of β3-AR agonists on the enteric nervous system are significantly mediated by the release of somatostatin. nih.govnih.gov Activation of β3-ARs on enteric neurons and potentially on adipocytes triggers the release of this inhibitory neuropeptide. researchgate.netnih.govnih.gov Somatostatin then acts on its receptors (specifically SST2 receptors) on submucous neurons to decrease their excitability. nih.gov This somatostatin-dependent mechanism is also responsible for the visceral analgesic effects observed with β3-AR agonist administration in rat models of visceral pain. nih.govnih.gov

Other Investigated Tissues

Beyond the central and enteric nervous systems, β3-ARs are expressed and functionally active in a variety of other tissues in non-human models.

Adipose Tissue: The β3-AR was first identified in adipose tissue, where it is a key regulator of lipolysis and thermogenesis. nih.gov Agonists like CL-316,243 and BRL37344 have been extensively used in rodent models to stimulate these processes, leading to improvements in metabolic parameters. nih.govmdpi.com

Urinary Bladder: β3-ARs are present in the detrusor muscle of the bladder. Their activation by agonists leads to smooth muscle relaxation, which increases the bladder's capacity to store urine. wikipedia.org This is the basis for the clinical use of β3-AR agonists in treating overactive bladder.

Cardiovascular System: In the cardiovascular system, β3-AR agonists can induce vasodilation. wikipedia.orgresearchgate.net This effect is partly mediated by the promotion of endothelial nitric oxide synthase (eNOS) activity and subsequent nitric oxide (NO) release. wikipedia.org The selective β1-AR antagonist nebivolol also possesses β3-AR agonist activity, which contributes to its vasodilatory properties. wikipedia.org

Retinal Vasculature (Vasorelaxant and Antiangiogenic Effects)

In non-human models, beta-3 adrenergic receptor (β3-AR) agonists have demonstrated significant effects on the retinal vasculature, particularly in relation to vasorelaxation and the modulation of angiogenesis. Research in rodent models has shown that β3-ARs exert both vasorelaxant and antiangiogenic effects in retinal blood vessels nih.govmdpi.com.

In a mouse model of oxygen-induced retinopathy (OIR), a condition that mimics proliferative retinopathies, the expression of β3-AR was found to be upregulated in response to hypoxia nih.gov. Treatment with the β3-AR preferential agonist BRL37344 was shown to counteract neovascularization (NV) nih.gov. This antiangiogenic effect was achieved by inhibiting the pro-angiogenic pathway while activating the anti-angiogenic pathway. The agonist also promoted the revascularization of the central retina and helped recover the density of astrocytes, which in turn counteracted NV in the midperiphery nih.gov. This vascular rescue helped prevent dysfunctional retinal activity and loss of retinal ganglion cells associated with the condition nih.gov. The study highlighted that β3-AR activation restrains the pathological angiogenic drive to promote normal vascular regrowth nih.gov.

Further studies have elaborated on the mechanism, suggesting that β3-AR stimulation can increase angiogenesis in retinal endothelial cells, a process mediated by nitric oxide (NO) bioavailability frontiersin.org. While this appears contradictory, the context is crucial; β3-AR agonism seems to inhibit pathological angiogenesis while promoting normal vascular recovery nih.govfrontiersin.org. For instance, in hypoxic mouse retinas, increased levels of β3-AR protein were observed, and silencing the receptor reduced the hypoxia-induced increase of vascular endothelial growth factor (VEGF), a key driver of angiogenesis mdpi.com. This suggests that blocking β3-ARs could be a therapeutic strategy in hypoxic-ischemic retinal diseases arvojournals.org.

Table 1: Effects of β3-AR Agonists on Retinal Vasculature in Non-Human Models

| Model | β3-AR Agonist | Key Findings | Reference |

|---|---|---|---|

| Mouse Model of Oxygen-Induced Retinopathy (OIR) | BRL37344 | Counteracted neovascularization by inhibiting pro-angiogenic pathways and activating anti-angiogenic pathways. Promoted normal vascular regrowth and rescued retinal ganglion cells. | nih.gov |

| Rodent Retinal Blood Vessels | General β3-AR Agonists | Exerted vasorelaxant and antiangiogenic effects. | nih.govmdpi.com |

| Mouse Retinal Explants (Hypoxia) | General β3-AR Agonists | β3-AR expression was upregulated; agonist-induced VEGF release was identified as a key factor in hypoxic-ischemic related retinal diseases. | arvojournals.org |

Skeletal Muscle Metabolism (Glucose Uptake, Fatty Acid Oxidation)

Beta-3 AR agonists have been shown to influence skeletal muscle metabolism in rodent models, particularly concerning glucose uptake and fatty acid oxidation. Although β3-ARs are most prominently expressed in adipose tissue, they are also present in rodent skeletal muscle and their activation can produce beneficial metabolic effects tandfonline.com.

In high-fat diet-fed rats, the selective β3-AR agonist CL316243 was found to ameliorate glucose intolerance and reduce body mass tandfonline.com. Mechanistically, this was associated with increased protein expression of peroxisome proliferator-activated receptor γ coactivator (PGC)-1α and phosphorylated AMP-activated protein kinase (p-AMPK) in skeletal muscle tandfonline.com. PGC-1α is a primary regulator of mitochondrial function, and AMPK is a key sensor of cellular energy status that regulates glucose and fatty acid metabolism tandfonline.com. The activation of the AMPK/PGC-1α signaling pathway by the β3-AR agonist suggests an enhancement of mitochondrial biogenesis and function, which is crucial for energy homeostasis tandfonline.com.

Further research in a type 2 diabetic mouse model (MKR mice) demonstrated that insulin (B600854) resistance leads to a significant downregulation of genes involved in mitochondrial and peroxisomal fatty acid oxidation in skeletal muscle nih.gov. Treatment with the β3-AR agonist CL-316,243 improved circulating glucose and insulin concentrations and, notably, restored the expression of these down-regulated fatty acid oxidation genes nih.gov. For example, the expression of ACOX1, which metabolizes very long-chain fatty acids, was downregulated in the skeletal muscle of diabetic mice but was restored by treatment with the agonist nih.gov. In some diabetic mouse models, CL 316 ,243 was also effective in improving glucose uptake in a tissue-dependent manner mdpi.com.

Table 2: Effects of β3-AR Agonists on Skeletal Muscle Metabolism in Non-Human Models

| Model | β3-AR Agonist | Key Findings | Reference |

|---|---|---|---|

| High-Fat Diet-Fed Rats | CL316243 | Ameliorated glucose intolerance; increased protein expression of PGC-1α and p-AMPK in skeletal muscle. | tandfonline.com |

| Type 2 Diabetic Mice (MKR) | CL-316,243 | Restored the expression of downregulated mitochondrial and peroxisomal fatty acid oxidation genes in skeletal muscle. | nih.gov |

| Diabetic Mice (T1DM/T2DM) | CL 316,243 | Improved glucose uptake in a tissue-dependent manner. | mdpi.com |

Pancreatic Function (Insulin Release Modulation)

The role of β3-AR agonists in modulating pancreatic function, specifically insulin release, has been investigated in non-human models, yielding complex results. Studies using a rat insulinoma cell line (RIN 1040-38), which serves as a model for pancreatic β-cells, detected β3-AR expression and found that the agonists BRL 37,344 and CL 316 ,243 increased insulin release mdpi.com. However, this effect was transient, peaking at 30 minutes and returning to baseline after 60 minutes. The concentration-response curves were bell-shaped, with maximal effects at low concentrations (1–10 nM) and a loss of effect at higher concentrations (100 nM) mdpi.com.

Further research using cultured rat β-cells demonstrated that they respond to human β3-AR agonists in a manner that is dependent on both dose and time nih.gov. Transfection of these rat β-cells with the wild-type human β3-AR led to an increase in both baseline and agonist-stimulated insulin secretion compared to non-transfected cells nih.gov. This work supports the concept that direct activation of β3-ARs on pancreatic β-cells contributes to the regulation of insulin secretion nih.gov.

Table 3: Effects of β3-AR Agonists on Pancreatic Function in Non-Human Models

| Model | β3-AR Agonist | Key Findings | Reference |

|---|---|---|---|

| Rat Insulinoma Cell Line (RIN 1040-38) | BRL 37,344; CL 316,243 | Increased insulin release with a transient, bell-shaped dose-response curve. | mdpi.com |

| Rats (in vivo) | CL 316,243 | Increased pancreatic islet blood flow and plasma insulin concentration, suggesting an indirect effect on insulin release via vasodilation. | mdpi.com |

| Cultured Rat β-cells | Human β3-AR Agonists | Responded in a dose- and time-dependent manner; transfection with human β3-AR increased baseline and ligand-dependent insulin secretion. | nih.gov |

Preclinical Research Methodologies and Animal Models for Beta3 Ar Agonists

In Vitro Experimental Approaches

In vitro experimental approaches are fundamental for dissecting the molecular and cellular mechanisms of beta-3 adrenergic receptor (β3-AR) agonists. These methods allow for controlled investigations into receptor binding, signaling pathways, and functional responses in isolated cells and tissues, forming the basis for understanding their physiological effects.

Cell culture models provide a controlled environment to study the specific effects of β3-AR agonists on various cell types. Transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, are frequently engineered to express human or rodent β3-ARs. nih.govmdpi.com These models are instrumental for initial screening and characterization of agonist potency and selectivity, often by measuring downstream signaling events like cyclic AMP (cAMP) formation. nih.govmdpi.com For example, the potency of agonists like CL316243 has been shown to be higher in cells transfected with mouse β3-AR compared to human β3-AR. nih.gov

Primary cell cultures, such as human-derived brown adipocytes, offer a more physiologically relevant system. Studies using these cells have demonstrated that β3-AR agonists like mirabegron (B1684304) can effectively stimulate lipolysis and thermogenesis. mdpi.com Silencing the β3-AR gene in these brown adipocytes has been shown to block these metabolic processes, confirming the receptor's critical role. mdpi.com Endothelial cells are another important model, particularly for investigating the cardiovascular effects of β3-AR agonists, such as vasodilation, which is often mediated by nitric oxide production. mdpi.com

Ex vivo studies using isolated tissues and organ baths bridge the gap between cell culture and whole-organism studies. This methodology allows for the examination of tissue-level responses to β3-AR agonists in a controlled setting. A prominent application is the use of isolated detrusor smooth muscle strips from the urinary bladder of humans and various animal species. nih.gov These studies consistently demonstrate that β3-AR agonists induce relaxation of pre-contracted bladder tissue, a key mechanism for their therapeutic effect in overactive bladder. nih.govcncb.ac.cnnih.gov For instance, the β3-AR agonist mirabegron has been shown to decrease the amplitude and frequency of spontaneous contractions in human ureter strips in a dose-dependent manner. cncb.ac.cn

Similarly, myocardial tissue, including human ventricular endomyocardial biopsies, is used to study the cardiac effects of β3-AR stimulation. mdpi.comnih.gov These ex vivo experiments have revealed a negative inotropic (contractility-reducing) effect of β3-AR agonists, which is contrary to the effects of β1- and β2-AR stimulation. nih.govnih.gov Adipose tissue explants are used to directly measure functional responses like lipolysis, providing insights into the metabolic actions of these compounds. mdpi.com

Functional assays are essential for quantifying the physiological response to β3-AR agonist stimulation.

cAMP Accumulation : As β3-ARs primarily couple to the Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. nih.govmdpi.com Measuring cAMP accumulation is a standard functional assay to determine the potency and efficacy of β3-AR agonists, often performed in transfected cell lines. nih.govmdpi.com

Lipolysis : In adipocytes, β3-AR activation is a key driver of lipolysis, the breakdown of stored triglycerides into free fatty acids. mdpi.commdpi.com Assays measuring the release of glycerol (B35011) or free fatty acids from primary adipocytes or adipose tissue explants are used to quantify the lipolytic response to agonists like mirabegron and BRL 37,344. mdpi.com

Glucose Uptake : β3-AR agonists can enhance glucose uptake, particularly in brown adipose tissue (BAT). mdpi.com Studies have shown that agonists like mirabegron can stimulate BAT glucose uptake, contributing to improved glucose tolerance. mdpi.compreprints.org

Thermogenic Capacity : A critical function of BAT is thermogenesis, largely mediated by the uncoupling protein 1 (UCP1). β3-AR agonists stimulate UCP1 expression and activity. mdpi.commdpi.com The thermogenic response can be assessed by measuring oxygen consumption or the expression of thermogenic genes in brown adipocytes.